![molecular formula C20H10F6N2O6 B12619004 1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene] CAS No. 920980-82-1](/img/structure/B12619004.png)
1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene] is an organic compound known for its unique structural properties. It is characterized by the presence of two nitro groups and two trifluoromethyl groups attached to a benzene ring, which is further connected through an ether linkage to another benzene ring. This compound is often used in the synthesis of advanced materials due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene] typically involves the reaction of 1,4-dihydroxybenzene with 4-nitro-3-(trifluoromethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the two benzene rings .
Análisis De Reacciones Químicas
1,1’-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene] undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl groups under specific conditions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential use in drug development due to their ability to interact with biological molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene] involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with enzymes and receptors in biological systems. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it suitable for various industrial applications .
Comparación Con Compuestos Similares
1,1’-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene] is unique due to its combination of nitro and trifluoromethyl groups. Similar compounds include:
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene: This compound has amino groups instead of nitro groups, making it more reactive in certain chemical reactions.
1,3-Bis(4-aminophenoxy)benzene: This compound lacks the trifluoromethyl groups, resulting in different reactivity and stability profiles.
Propiedades
Número CAS |
920980-82-1 |
|---|---|
Fórmula molecular |
C20H10F6N2O6 |
Peso molecular |
488.3 g/mol |
Nombre IUPAC |
1-nitro-4-[4-[4-nitro-3-(trifluoromethyl)phenoxy]phenoxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H10F6N2O6/c21-19(22,23)15-9-13(5-7-17(15)27(29)30)33-11-1-2-12(4-3-11)34-14-6-8-18(28(31)32)16(10-14)20(24,25)26/h1-10H |
Clave InChI |
YHWPSRYINZSLHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
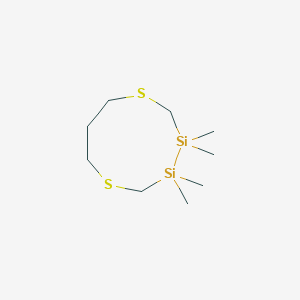
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
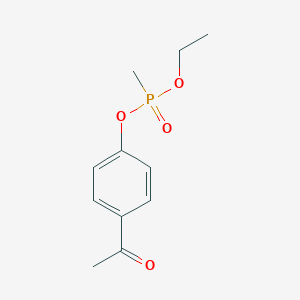
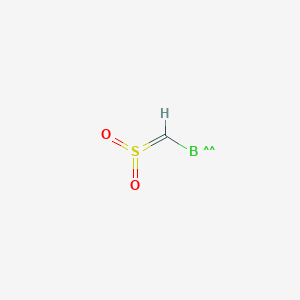

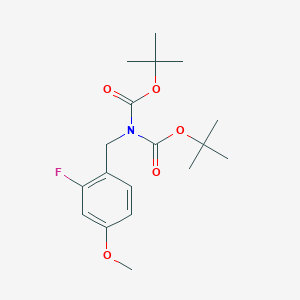
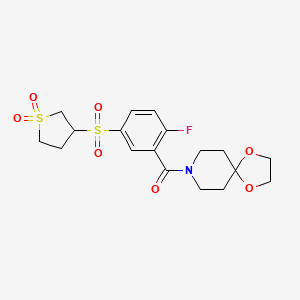
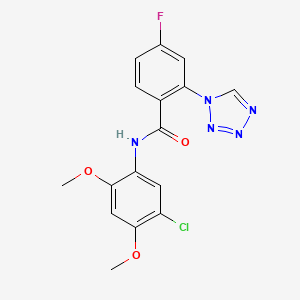
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)
